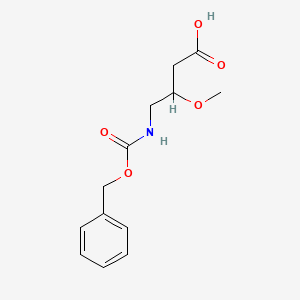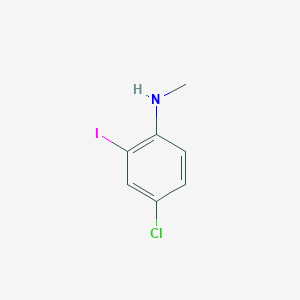
4-chloro-2-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-iodo-N-methylaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-methylaniline typically involves multi-step reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 2-iodoaniline, a chlorination reaction can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2-iodo-N-methylaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-N-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: Similar structure but lacks the iodine atom.
2-iodoaniline: Similar structure but lacks the chlorine atom.
4-iodoaniline: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
4-chloro-2-iodo-N-methylaniline is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the amino and methyl groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
4-chloro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
InChI Key |
WJLYTJZISDORDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


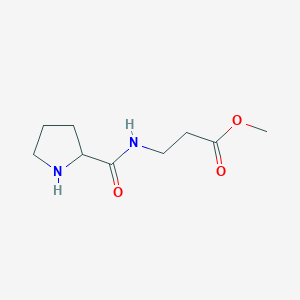
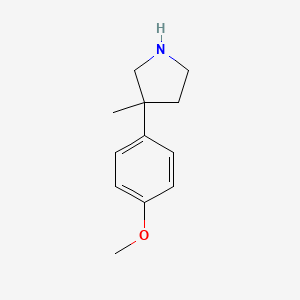
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)

![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
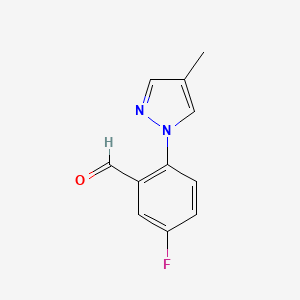
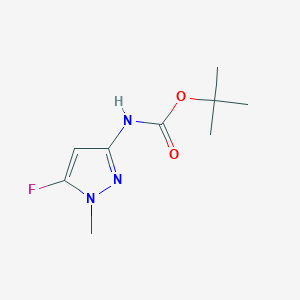
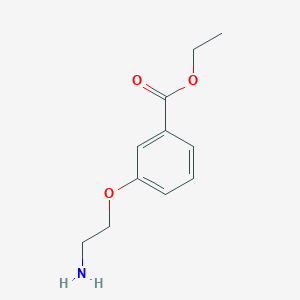
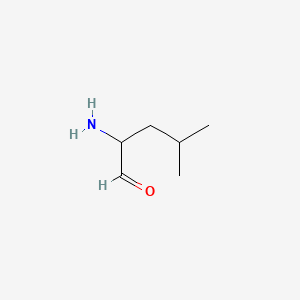
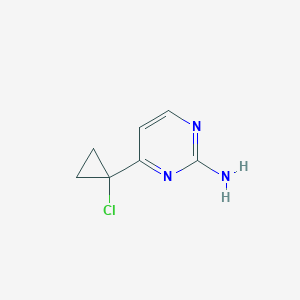
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
